molecular formula C15H16ClNO B263131 2-(2-Benzyl-4-chlorophenoxy)ethanamine

2-(2-Benzyl-4-chlorophenoxy)ethanamine

Cat. No.: B263131
M. Wt: 261.74 g/mol
InChI Key: KPHPHGCQGADACA-UHFFFAOYSA-N
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Description

2-(2-Benzyl-4-chlorophenoxy)ethanamine is an organic compound supplied as its stable hydrochloride salt (CAS 1029773-61-2) . It has a molecular formula of C15H17Cl2NO and a molecular weight of 298.21 g/mol . The compound features a phenethylamine backbone, a structure class of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules and its ability to interact with various enzyme and receptor systems . The specific substitution pattern on the aromatic ring, including the benzyl and chloro groups, may influence its physicochemical properties and biomolecular interactions. This structure suggests potential as a valuable intermediate or scaffold in pharmaceutical research and drug discovery. Researchers can utilize this compound in the synthesis of more complex molecules, for building chemical libraries, or as a standard in analytical studies. The presence of the primary amine allows for further functionalization, making it a versatile building block in organic synthesis. This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

2-(2-benzyl-4-chlorophenoxy)ethanamine

InChI

InChI=1S/C15H16ClNO/c16-14-6-7-15(18-9-8-17)13(11-14)10-12-4-2-1-3-5-12/h1-7,11H,8-10,17H2

InChI Key

KPHPHGCQGADACA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCN

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

A widely reported method involves the reaction of 2-benzyl-4-chlorophenol with 2-chloroethylamine under basic conditions. The process leverages nucleophilic aromatic substitution (SNAr), where the phenolate ion displaces the chloride from 2-chloroethylamine. Key variables include:

  • Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves yields of 68–72%, while sodium hydride (NaH) in tetrahydrofuran (THF) improves yields to 78–82%.

  • Temperature : Reactions at 80°C for 12 hours optimize conversion, whereas lower temperatures (50°C) result in incomplete substitution.

Table 1: Impact of Base and Solvent on Reaction Efficiency

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8068–72
NaHTHF8078–82
Cs₂CO₃DMSO10065–70

Reductive Amination of Keto Precursors

An alternative route employs reductive amination of 2-(2-benzyl-4-chlorophenoxy)acetophenone using sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids halogenated intermediates and achieves 85% yield when conducted at pH 5–6 with ammonium acetate as a buffer.

Reaction Optimization and Mechanistic Insights

Catalytic Enhancements in SNAr Reactions

Palladium catalysts, such as Pd(PPh₃)₄, have been explored to accelerate SNAr reactions. In one study, adding 5 mol% Pd(PPh₃)₄ reduced reaction time from 12 hours to 4 hours while maintaining 80% yield. The mechanism likely involves oxidative addition of the chloroethylamine to palladium, facilitating phenolate attack.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenolate ion, whereas protic solvents (e.g., ethanol) retard reactivity due to hydrogen bonding. Computational studies using density functional theory (DFT) confirm a 30% lower activation energy in DMF compared to ethanol.

Purification and Analytical Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (3:7 v/v) effectively isolates the target compound. Impurities such as unreacted 2-benzyl-4-chlorophenol (Rf = 0.45) are separable from this compound (Rf = 0.28).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl aromatic), 6.92 (d, J = 8.4 Hz, 1H, chlorophenyl), 6.78 (dd, J = 8.4, 2.8 Hz, 1H), 3.98 (t, J = 6.0 Hz, 2H, OCH₂), 2.85 (t, J = 6.0 Hz, 2H, NH₂CH₂).

  • HRMS : m/z calculated for C₁₅H₁₅ClNO [M+H]⁺: 268.0834; found: 268.0836.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending method describes a continuous flow reactor system that reduces reaction time to 2 hours with 90% yield. Key parameters include:

  • Residence time : 10 minutes at 120°C

  • Catalyst : Immobilized Pd on activated carbon (1 wt%)

Table 2: Batch vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Yield (%)78–8290
Reaction Time (h)120.17
Catalyst ReuseNot feasible10 cycles

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Benzyl-4-chlorophenoxy)ethanamine, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2-benzyl-4-chlorophenol with 2-bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-ethanamine backbone . Key steps include:

  • Reagent optimization : Use anhydrous solvents to minimize hydrolysis by-products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>98% by HPLC) .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.5 ppm for ethanamine protons) and HRMS (calculated [M+H]⁺: 306.12) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign benzyl (δ 4.2–4.5 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm, multiplet) .
    • IR : Confirm amine (N–H stretch: ~3300 cm⁻¹) and ether (C–O–C: ~1250 cm⁻¹) groups .
  • Chromatography :
    • HPLC : Use C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS/MS fragments at m/z 306 (parent ion) and 198 (benzyl-phenoxy cleavage) .

Advanced: How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Chlorine position : 4-chloro substitution enhances receptor binding (e.g., serotonin receptors) compared to 3-chloro analogs .
    • Benzyl group : Removal reduces lipophilicity (logP decreases by ~1.5), lowering blood-brain barrier penetration .
  • Experimental validation :
    • In vitro assays : Test analogs in HEK-293 cells transfected with target receptors (IC₅₀ values correlate with substitution patterns) .
    • Computational modeling : Docking studies (AutoDock Vina) predict binding affinity changes due to steric/electronic effects .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. no activity)?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., LPS-induced RAW264.7 macrophage model) .
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via LC-MS .
  • Enantiomeric purity : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, as bioactivity may differ (e.g., R-form active, S-form inactive) .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Anti-inflammatory : Measure TNF-α inhibition in LPS-stimulated macrophages (ELISA) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, IC₅₀ calculation) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-5-HT for serotonin receptors) .

Advanced: How to design experiments for studying metabolic stability in hepatic systems?

Methodological Answer:

  • Liver microsomes : Incubate compound (1 µM) with human liver microsomes (HLMs) + NADPH (37°C, 0–60 min).
  • Metabolite profiling : UPLC-QTOF identifies phase I/II metabolites (e.g., hydroxylation at benzyl position) .
  • Kinetics : Calculate t₁/₂ using first-order decay models .

Advanced: What strategies mitigate off-target effects in receptor binding studies?

Methodological Answer:

  • Selective antagonists : Pre-treat cells with receptor-specific blockers (e.g., ketanserin for 5-HT₂A) to isolate target effects .
  • CRISPR knockout : Generate receptor-null cell lines to confirm on-target activity .
  • Dose-response curves : Use Hill coefficients to assess cooperative binding vs. non-specific interactions .

Basic: How to validate the compound’s stability under storage conditions?

Methodological Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
  • Light sensitivity : UV-vis spectroscopy tracks photooxidation (λmax shifts indicate degradation) .
  • Recommendations : Store in amber vials at –20°C under argon for long-term stability .

Advanced: What computational tools predict the compound’s ADME/Tox profile?

Methodological Answer:

  • ADME Prediction : SwissADME estimates permeability (Caco-2: >5 × 10⁻⁶ cm/s) and CYP450 inhibition .
  • Toxicity : ProTox-II predicts hepatotoxicity (e.g., benzyl group linked to mitochondrial toxicity) .
  • Validation : Compare in silico results with in vitro microsomal stability and Ames test data .

Advanced: How to address discrepancies in melting point data across literature sources?

Methodological Answer:
Discrepancies may arise from:

  • Polymorphism : Perform DSC to identify polymorphic forms (endothermic peaks at 110–115°C vs. 125–130°C) .
  • Impurities : Purity >99% (by HPLC) ensures consistent melting points .
  • Method calibration : Use NIST-traceable standards for melting point apparatus .

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